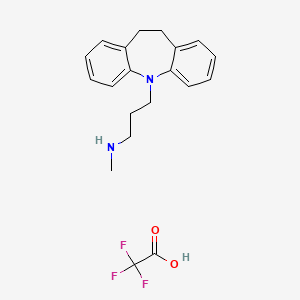

Desipramine trifluoroacetate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

34289-31-1 |

|---|---|

Molecular Formula |

C20H23F3N2O2 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C18H22N2.C2HF3O2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;3-2(4,5)1(6)7/h2-5,7-10,19H,6,11-14H2,1H3;(H,6,7) |

InChI Key |

UFQHEQUKRIFMOM-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Advanced Analytical Methodologies for Desipramine and Its Trifluoroacetate Salt in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods form the cornerstone of desipramine (B1205290) analysis, offering high resolution and sensitivity for its determination even at low concentrations. medmedchem.com Both HPLC and GC have been extensively developed and optimized for this purpose, each with specific advantages and considerations. medmedchem.com

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

HPLC is a powerful and versatile technique for the quantitative analysis of desipramine due to its high sensitivity, selectivity, and precision. medmedchem.com The development of a reliable HPLC method involves careful optimization of several key parameters, including the mobile phase composition, stationary phase chemistry, elution strategy, and detection modality.

Trifluoroacetic acid (TFA) is a frequently used mobile phase additive in the reversed-phase HPLC analysis of basic compounds like desipramine. researchgate.netnih.gov Its utility stems from two primary functions: pH control and ion-pairing. zeptometrix.com As a strong acid, TFA adjusts the pH of the mobile phase, which can suppress the ionization of free silanol groups on the silica-based stationary phase, thereby reducing undesirable peak tailing. researchgate.net

Furthermore, TFA acts as an ion-pairing reagent. fishersci.sechromatographyonline.com The trifluoroacetate (B77799) anion pairs with the positively charged desipramine cation, forming an electrically neutral, less polar complex. tcichemicals.comnih.gov This increased hydrophobicity enhances the retention of the analyte on nonpolar reversed-phase columns (like C18), leading to improved separation and peak shape. nih.gov When analyzing desipramine trifluoroacetate, the salt itself contributes a trifluoroacetate counter-ion, but a controlled concentration of TFA is still typically added to the mobile phase to ensure consistent ion-pairing effects and pH throughout the gradient. waters.com While effective, TFA is known to cause signal suppression in mass spectrometry detection. nih.gov

Table 1: Characteristics of Trifluoroacetic Acid (TFA) in Desipramine HPLC Analysis

| Feature | Description |

|---|---|

| Function | pH modifier, ion-pairing reagent. zeptometrix.comfishersci.se |

| Mechanism | Forms a neutral ion-pair with protonated desipramine, increasing retention on reversed-phase columns. nih.gov Suppresses silanol group ionization on the stationary phase to reduce peak tailing. researchgate.net |

| Typical Concentration | 0.05% to 0.1% in the mobile phase. waters.comresearchgate.net |

| Advantages | Improves peak shape, enhances retention, is volatile and compatible with UV detection. researchgate.net |

| Disadvantages | Can cause ion suppression in mass spectrometry (MS) detection. nih.gov May cause baseline fluctuations in UV detection at low wavelengths (<220 nm). waters.com |

The choice of stationary phase is a critical factor in achieving the desired separation and selectivity in HPLC. medmedchem.com For a basic compound like desipramine, several reversed-phase column chemistries are commonly employed.

C18 (Octadecylsilane): This is the most widely used stationary phase for desipramine analysis. medmedchem.com Its long alkyl chains provide strong hydrophobic retention for the desipramine-TFA ion pair. Numerous methods have been developed using C18 columns for the separation of desipramine from its metabolites and other tricyclic antidepressants. researchgate.netnih.gov

C8 (Octylsilane): C8 columns have shorter alkyl chains than C18 columns and are consequently less retentive. nih.gov They can be advantageous when shorter analysis times are desired or for separating less hydrophobic compounds.

Embedded Polar Group (EPG): EPG phases contain a polar group (e.g., amide) embedded within the alkyl chain. These phases can offer alternative selectivity compared to standard C18 columns, particularly for basic compounds, and often provide better peak shapes without the need for strong ion-pairing agents. chromatographyonline.com

Pentafluorophenyl (PFP): PFP phases provide unique aromatic and dipole-dipole interactions, offering a different selectivity mechanism compared to traditional alkyl phases. chromatographyonline.com This can be highly effective for separating structurally similar compounds.

Table 2: Common HPLC Columns for Desipramine Analysis

| Column Chemistry | Particle Size (µm) | Dimensions (mm) | Application Note |

|---|---|---|---|

| Luna C18 | 5 | 250 x 4.6 | Used for separating desipramine from an internal standard with a mobile phase of acetonitrile/water. researchgate.net |

| µ-Bondapak C18 | Not specified | 250 x 4.6 | Employed for the analysis of imipramine (B1671792) and its metabolite desipramine in human plasma. nih.govsemanticscholar.org |

| Kromasil C8 | 5 | 250 x 4 | Utilized in a method for determining four tricyclic antidepressants in biological fluids. nih.gov |

| YMC Pack Pro C18 | Not specified | Not specified | Used to develop a stability-indicating LC method for desipramine hydrochloride. researchgate.net |

Both isocratic and gradient elution strategies are utilized for the HPLC analysis of desipramine, with the choice depending on the complexity of the sample and the analytical goals.

Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analysis. Isocratic methods are generally simpler, more robust, and provide better reproducibility. nih.gov They are well-suited for quantifying desipramine in relatively clean samples or when separating it from a limited number of other compounds. A typical isocratic mobile phase might consist of a mixture of an aqueous buffer (containing TFA or phosphate) and an organic solvent like acetonitrile or methanol (B129727). researchgate.netnih.gov

Gradient Elution: This strategy involves changing the mobile phase composition during the chromatographic run, typically by increasing the percentage of the organic solvent. Gradient elution is advantageous for analyzing complex mixtures containing compounds with a wide range of polarities, such as desipramine and its various hydroxylated metabolites. researchgate.net It allows for the elution of strongly retained compounds in a reasonable time while still providing good resolution for earlier eluting peaks. nih.gov

Table 3: Examples of Elution Strategies for Desipramine Analysis

| Elution Mode | Mobile Phase Composition | Flow Rate (mL/min) | Reference |

|---|---|---|---|

| Isocratic | Acetonitrile / Water (70:30) | 1.0 | researchgate.net |

| Isocratic | 0.05 M CH₃COONH₄ / Acetonitrile (45:55 v/v) | 1.5 | nih.gov |

| Isocratic | 0.01 M Sodium hydrogen phosphate / Acetonitrile (60/40 v/v), pH 3.5 | 1.5 | nih.gov |

| Gradient | A: Water/TFA, B: Acetonitrile/TFA | 1.0 | researchgate.net |

The final step in HPLC analysis is the detection and quantification of the analyte. Several detection modalities are compatible with desipramine analysis.

Ultraviolet (UV) Detection: This is the most common detection method for desipramine. medmedchem.com Detection is typically performed at low wavelengths, such as 214 nm or 252 nm, where the compound exhibits significant absorbance. nih.govnih.gov While robust and widely available, UV detection may lack the sensitivity required for measuring very low concentrations of desipramine in biological samples. nih.gov

Fluorescence Detection: Fluorescence detection can offer significantly higher sensitivity and selectivity compared to UV detection. nih.gov Desipramine is naturally fluorescent, allowing for its direct detection. This approach has been used to measure low levels of desipramine and its metabolites in various tissues.

Electrochemical Detection (ED): ED is another highly sensitive technique that can be used for desipramine quantification. medmedchem.com It involves measuring the current generated by the oxidation of the analyte at a glassy carbon electrode. nih.govtandfonline.com This method has been shown to have very low limits of determination, making it suitable for pharmacokinetic studies where plasma concentrations are minimal. nih.gov

Table 4: Comparison of HPLC Detection Methods for Desipramine

| Detection Method | Wavelength / Potential | Limit of Determination (LOD) / Quantification (LOQ) | Reference |

|---|---|---|---|

| UV | 214 nm | Minimum concentration of 1 µg/L | nih.gov |

| UV | 567 nm | LOD: 1 ng/mL | researchgate.net |

| UV | 252 nm | LOQ: 3 ng/mL | semanticscholar.org |

| Electrochemical | +0.85 V vs. Ag/AgCl | LOD: 0.3 µg/L | nih.gov |

Gas Chromatography (GC) Applications in Desipramine Research

Gas chromatography is another powerful technique for the analysis of desipramine, often coupled with mass spectrometry (GC-MS) for high sensitivity and specificity. medmedchem.commedmedchem.com A key consideration for GC analysis of desipramine is its low volatility and thermal stability. ijnc.ir Therefore, a chemical derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. jfda-online.com

This process involves reacting desipramine with a derivatizing agent to modify its polar functional groups. jfda-online.com For desipramine, which has a secondary amine group, acylation is a common strategy. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride are used to form N-trifluoroacetyl or N-acetyl derivatives, respectively. nih.govnih.govmdpi.com These derivatives are more suitable for GC analysis. Following separation on a capillary column, detection is often achieved using a nitrogen-phosphorus detector (NPD), which is highly sensitive to nitrogen-containing compounds, or by mass spectrometry. nih.govnih.govmdpi.com

Table 5: Summary of GC Methods for Desipramine Analysis

| Derivatization Reagent | Derivative Formed | Detector | Key Findings | Reference |

|---|---|---|---|---|

| Trifluoroacetic anhydride | N-trifluoroacetyl | Nitrogen Detector | Lower limit of sensitivity is 5 µg/L. | nih.govmdpi.com |

| Acetic anhydride | N-acetyl | Nitrogen-Phosphorus Detector (NPD) | Method successfully applied to determine desipramine in human plasma and urine with a LOD of 0.02 µg/L. | nih.gov |

| N-methyl-bis-trifluoroacetamide | Not specified | Mass Spectrometry (MS) | Used for quantitative mapping of desipramine metabolites in plasma. | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) have become the gold standard for the analysis of desipramine in research settings. phenomenex.com These techniques offer high sensitivity, selectivity, and throughput, often without the need for the derivatization steps required in GC-MS. ijnc.ir

Electrospray ionization (ESI) is the most common ionization source used for the LC-MS analysis of polar compounds like desipramine. celerion.com ESI generates gas-phase ions directly from a liquid solution by applying a high voltage to a capillary, making it highly suitable for compounds that are already ionized in solution. It is typically operated in the positive ion mode for the analysis of tricyclic antidepressants. celerion.comnih.gov

Atmospheric pressure chemical ionization (APCI) is another ionization technique that can be used for compounds that are less polar and more volatile. nationalmaglab.org It ionizes the analyte in the gas phase after the solvent has been vaporized. nationalmaglab.org While ESI is more commonly reported for desipramine, APCI offers an alternative for certain applications and is less susceptible to matrix effects at higher flow rates. nationalmaglab.org A mixed-mechanism ionization approach, combining aspects of ESI and another mechanism, has been shown to improve sensitivity by approximately four-fold for some compounds. nih.gov

Tandem mass spectrometry (MS/MS) operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantifying desipramine. nih.govgoogle.com In this approach, a specific precursor ion (the protonated molecule, [M+H]+) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. celerion.com This process significantly reduces background noise and chemical interferences. medmedchem.com

The specificity of MRM allows for the simultaneous quantification of multiple analytes in a single run, such as desipramine and its metabolites, or a panel of different antidepressants. nih.govmdpi.com

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Desipramine | 267.3 | 72.2 | celerion.com |

| 2-Hydroxydesipramine (B23142) | 283.3 | 72.2 | celerion.com |

| d4-Desipramine (Internal Standard) | 271.3 | 72.2 | celerion.com |

High-resolution mass spectrometry (HRMS), often utilizing technologies like Quadrupole Time-of-Flight (Q-TOF), offers high mass accuracy and resolving power. nih.gov This capability is invaluable for the structural elucidation of unknown metabolites and research intermediates of desipramine. nih.gov Unlike triple quadrupole instruments that monitor specific mass transitions, HRMS systems can acquire full-scan mass spectra with high accuracy, allowing for the determination of the elemental composition of detected ions. nih.gov This is particularly useful in metabolite identification studies where the exact structure of the metabolite is unknown. A UHPLC-Q-TOF-MS method demonstrated the ability to perform both exact mass qualitative and quantitative experiments in a single injection. nih.gov

| Analyte | Molecular Formula | Exact Mass ([M+H]+) | Reference |

|---|---|---|---|

| Desipramine | C18H22N2 | 267.1856 | nih.gov |

For high-throughput screening applications, turbulent-flow liquid chromatography coupled with tandem mass spectrometry (TFC-MS/MS) offers a fully automated and rapid solution. nih.govnih.gov This technology combines online sample extraction with chromatographic separation, significantly reducing sample preparation time. researchgate.netthermofisher.com In this system, samples are directly injected onto a turbulent-flow column, which uses high flow rates to separate small molecules like desipramine from larger matrix components such as proteins. nih.govthermofisher.com The analytes are then transferred to an analytical column for separation before detection by MS/MS. nih.gov This approach minimizes manual sample handling, reduces the risk of errors, and allows for very short analysis times, often around 3.5 minutes per sample. nih.gov Validation studies of TFC-MS/MS methods have demonstrated excellent precision, with coefficients of variation (CVs) typically below 16%, and good recovery, ranging from 97% to 114%. nih.gov

Sample Preparation and Extraction Techniques for Research Applications

Effective sample preparation is a critical prerequisite for the reliable analysis of desipramine, aiming to isolate the analyte from interfering substances and concentrate it for detection. medmedchem.com Both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed techniques for the extraction of desipramine from biological samples such as plasma, serum, or urine. medmedchem.com

Solid-phase extraction is a widely used technique for the purification and concentration of desipramine from biological fluids. medmedchem.comrcaap.pt This method utilizes a solid sorbent to selectively retain the analyte while allowing interfering components of the matrix to pass through. The choice of sorbent is critical, with Oasis® HLB, Strata® X, and mixed-mode reversed phase-strong cation exchange cartridges being among the most frequently used for antidepressant extraction. rcaap.pt

A typical SPE protocol for desipramine involves the following steps:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water or a buffer to activate the sorbent.

Loading: The pre-treated biological sample (e.g., plasma, urine) is loaded onto the cartridge.

Washing: The cartridge is washed with a specific solvent or buffer to remove interfering substances.

Elution: The retained desipramine is eluted from the sorbent using a small volume of an appropriate organic solvent or solvent mixture.

The efficiency of SPE is demonstrated by high recovery rates and low limits of detection (LOD) and quantification (LOQ), making it suitable for routine laboratory use. rcaap.pt For instance, a method using Cerex® Trace-B cartridges for the extraction of various antidepressants from 500 µL of a sample reported recoveries between 91% and 129% with an LOQ of 10 ng/mL. rcaap.pt

Table 1: Performance of a Solid-Phase Extraction (SPE) Protocol for Antidepressants

| Parameter | Value | Reference |

|---|---|---|

| Sample Volume | 500 µL | rcaap.pt |

| SPE Cartridge | Cerex® Trace-B | rcaap.pt |

| Recovery | 91% - 129% | rcaap.pt |

| Limit of Quantification (LOQ) | 10 ng/mL | rcaap.pt |

Liquid-liquid extraction is a conventional and effective method for isolating desipramine from aqueous biological matrices. medmedchem.comresearchgate.net This technique relies on the differential solubility of desipramine in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of the organic solvent is crucial for achieving high extraction efficiency.

A common LLE procedure for desipramine from plasma involves:

Alkalinization of the plasma sample to ensure desipramine is in its non-ionized, more organic-soluble form.

Extraction with an organic solvent such as chloroform or a mixture of hexane and isoamyl alcohol. researchgate.netsemanticscholar.org

Separation of the organic phase containing desipramine.

Evaporation of the organic solvent and reconstitution of the residue in a suitable solvent for analysis.

One study reported a method for desipramine in human plasma using LLE with chloroform. researchgate.net The method demonstrated good linearity in the range of 15-400 ng/mL and a limit of detection of 1 ng/mL. researchgate.net The recoveries were determined to be between 86.14% and 88.98%. researchgate.net

Table 2: Performance of a Liquid-Liquid Extraction (LLE) Method for Desipramine in Human Plasma

| Parameter | Value | Reference |

|---|---|---|

| Extraction Solvent | Chloroform | researchgate.net |

| Linear Range | 15-400 ng/mL | researchgate.net |

| Limit of Detection (LOD) | 1 ng/mL | researchgate.net |

| Recovery | 86.14% - 88.98% | researchgate.net |

In recent years, miniaturized extraction techniques have gained prominence due to their reduced solvent consumption, simplicity, and high enrichment factors.

Solid-Phase Microextraction (SPME) is a solvent-free technique that utilizes a coated fiber to extract analytes directly from the sample matrix. mdpi.com The fiber can be directly immersed in the sample (DI-SPME) or exposed to the headspace above the sample. mdpi.com For the analysis of desipramine in complex biological matrices like post-mortem blood and bone marrow, DI-SPME has been successfully applied, achieving LOD values between 2.98 and 9.98 ng/mL and LOQ values between 8.95 and 29.95 ng/mL. rcaap.pt

Hollow Fiber-Based Liquid-Phase Microextraction (HF-LPME) is another powerful microextraction technique. nih.govrsc.org In a three-phase HF-LPME setup, desipramine is extracted from an alkaline aqueous sample (donor phase) into a thin layer of an organic solvent immobilized in the pores of a porous hollow fiber, and then back-extracted into an acidic aqueous solution (acceptor phase) inside the hollow fiber. rsc.orgnih.gov One study demonstrated the determination of desipramine in human plasma and urine using a combination of liquid-liquid-liquid microextraction with in-syringe derivatization. This method, which used n-dodecane as the organic phase and methanol as the acceptor phase, achieved a very low limit of detection of 0.02 µg/L. nih.gov Another HF-LPME method achieved enrichment factors up to 300 with limits of detection between 0.5 and 0.7 µg/L for several antidepressant drugs. nih.gov

Table 3: Comparison of Microextraction Techniques for Desipramine Analysis

| Technique | Matrix | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| DI-SPME | Post-mortem blood, bone marrow | 2.98 - 9.98 ng/mL | rcaap.pt |

| HF-LPME | Human plasma, urine | 0.02 µg/L | nih.gov |

| HF-LPME | Urine, plasma, tap water | 0.5 - 0.7 µg/L | nih.gov |

Chemical derivatization is often employed to improve the analytical characteristics of desipramine, particularly for gas chromatography (GC) analysis. medmedchem.com The process involves chemically modifying the analyte to increase its volatility and thermal stability, thereby enhancing its chromatographic performance and detection. medmedchem.com

For secondary amines like desipramine, derivatization is crucial for GC-based methods. Common derivatization approaches include:

Acylation: Reagents like acetic anhydride can be used to acylate the secondary amine group of desipramine. nih.gov One method utilized in-syringe derivatization with acetic anhydride following microextraction for the determination of desipramine in biological samples. nih.gov

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace active hydrogens on the amine group with a trimethylsilyl (B98337) (TMS) group, creating a more volatile and thermally stable derivative.

Fluoroacylation: Reagents like N-methyl-bis-trifluoroacetamide or trifluoroacetylimidazole can be used to introduce a trifluoroacetyl group. mdpi.comnih.gov This not only increases volatility but can also enhance detection by electron capture detectors. A gas chromatographic-mass spectrometric method for imipramine and desipramine in plasma involved derivatization with trifluoroacetylimidazole. mdpi.com

The selection of the derivatization reagent and reaction conditions (e.g., temperature, time) is critical for achieving complete and reproducible derivatization.

Advanced Spectroscopic Characterization in Desipramine Research

Spectroscopic techniques provide valuable insights into the physicochemical properties and interactions of desipramine, particularly its behavior within biological membranes.

Fluorescence spectroscopy, specifically the measurement of fluorescence anisotropy, is a powerful tool for investigating the effects of desipramine on the dynamics and fluidity of lipid bilayers and cell membranes. nih.govnih.gov Fluorescence anisotropy provides information about the rotational mobility of a fluorescent probe embedded within the membrane, which is sensitive to changes in the local microenvironment. nih.gov

Studies using fluorescent probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) and n-(9-anthroyloxy) fatty acids have shown that desipramine can alter membrane fluidity. nih.govnih.gov Research has indicated that single doses of desipramine can lead to a significant decrease in the anisotropy of probes located in the deeper layers of the membrane, suggesting an increase in fluidity in that region. nih.gov However, other studies have reported that desipramine, unlike some other tricyclic antidepressants, did not cause a significant change in the steady-state anisotropy of DPH in certain membrane models. nih.gov These differing observations may be attributable to the specific lipid composition of the model membranes and the experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including desipramine and its derivatives. encyclopedia.pubcore.ac.ukresearchgate.net It provides detailed information about the chemical environment of individual nuclei, such as protons (¹H) and carbon-13 (¹³C), allowing for the unambiguous confirmation of molecular structure. encyclopedia.pubcore.ac.uk In the context of this compound, NMR is crucial for verifying the integrity of the desipramine structure and confirming the presence of the trifluoroacetate counter-ion.

One-dimensional (1D) ¹H NMR is highly effective due to the abundance of hydrogen atoms in the desipramine molecule. encyclopedia.pub The resulting spectrum displays a wealth of information, with signals corresponding to the aromatic protons of the dibenzazepine (B1670418) ring system, the aliphatic protons of the ethylene bridge and the N-propylamine side chain, and the amine proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the removal of the hydrochloride salt and neutralization with a base can cause NMR signals of the aminoalkyl unit to shift to a higher magnetic field, reflecting a change in the electronic state of the alkylamine. jsbms.jp

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity between atoms. encyclopedia.pubcore.ac.uk COSY experiments reveal couplings between neighboring protons (e.g., ¹H-¹H), helping to piece together the spin systems within the molecule, such as the protons on the propyl side chain. encyclopedia.pubcore.ac.uk HSQC provides correlations between directly bonded protons and heteronuclei, most commonly ¹H and ¹³C, which is invaluable for assigning carbon signals in the ¹³C NMR spectrum. encyclopedia.pub More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can establish longer-range correlations, further aiding in the complete structural assignment. The trifluoroacetate anion would be expected to produce a characteristic signal in the ¹⁹F NMR spectrum, providing clear evidence of its presence in the salt form.

Infrared (IR) Spectroscopy for Functional Group Analysis in Synthetic Studies

Infrared (IR) spectroscopy is a rapid and effective analytical method for identifying the functional groups present in a molecule. nih.govpressbooks.pub This technique is particularly useful in synthetic studies involving desipramine, allowing researchers to monitor the progress of a reaction by observing the appearance or disappearance of characteristic absorption bands. nih.gov The IR spectrum of this compound would exhibit a series of absorptions corresponding to the various vibrational modes of its functional groups.

Key functional groups in the desipramine molecule that can be identified using IR spectroscopy include:

N-H Stretch: The secondary amine (N-H) in the propylamino side chain gives rise to a characteristic absorption in the 3300-3500 cm⁻¹ region. pressbooks.publibretexts.org This peak is typically sharper and less intense than the O-H stretch of an alcohol, which absorbs in a similar region. pressbooks.publibretexts.org

C-H Stretch: Aromatic C-H stretching vibrations from the dibenzazepine rings are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethylene bridge and propyl chain appear in the 2850-2960 cm⁻¹ range. libretexts.orglibretexts.org

C=C Stretch: Aromatic carbon-carbon double bond stretching within the rings results in absorptions in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond typically appears in the 1000-1250 cm⁻¹ range.

The trifluoroacetate counter-ion would also produce strong, characteristic absorption bands. The carboxylate group (COO⁻) typically shows a strong asymmetric stretching vibration between 1550-1650 cm⁻¹. The carbon-fluorine (C-F) bonds of the CF₃ group are expected to produce very strong absorptions in the 1000-1300 cm⁻¹ region. Monitoring these specific bands allows for the confirmation of both the desipramine structure and the presence of the trifluoroacetate salt.

Analytical Method Validation in a Research Context

Validation of analytical methods is essential to ensure that the data generated are reliable, reproducible, and accurate for their intended purpose. medmedchem.com For research involving desipramine and its salts, this process involves a series of experiments to demonstrate the method's performance characteristics.

Specificity and Selectivity Assessment

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. medmedchem.comresearchgate.net Selectivity refers to the ability to distinguish the analyte from other substances in the sample. medmedchem.com In the analysis of desipramine, high selectivity is crucial, especially when measuring it in complex biological matrices like plasma or serum. medmedchem.commedmedchem.com

Techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) offer excellent selectivity. medmedchem.com In HPLC, selectivity is achieved by optimizing the stationary phase, mobile phase composition, and detector wavelength to resolve desipramine from potential interferences. medmedchem.com Mass spectrometry (MS) provides even higher selectivity by identifying desipramine based on its unique mass-to-charge ratio (m/z) and fragmentation pattern, which acts as a molecular fingerprint. medmedchem.com For instance, a developed ultra-high-performance liquid chromatography-quadrupole-time-of-flight mass spectrometric (UHPLC-Q-TOF-MS) method demonstrated high selectivity in determining desipramine in mouse serum, with no interfering peaks from endogenous plasma components observed at the retention time of the analyte. nih.govnih.gov

Linearity and Calibration Curve Establishment

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. medmedchem.com This is established by constructing a calibration curve, which is a plot of the instrument response versus the concentration of a series of prepared standards. uknml.com

For quantitative analysis of desipramine, a calibration curve is typically generated by analyzing a series of samples with known concentrations. The relationship between concentration and response is then evaluated using linear regression analysis. uknml.com A good linear relationship is indicated by a correlation coefficient (r) or coefficient of determination (r²) close to 1.0. For example, an HPLC method for desipramine in human plasma was found to be linear in the range of 15-400 ng/mL with a correlation coefficient (r) of 0.9973. researchgate.net Another study using UHPLC-Q-TOF-MS established a linear calibration curve for desipramine over a concentration range of 5.0–250.0 ng/mL. nih.govnih.govresearchgate.net

Table 1: Examples of Linearity Ranges for Desipramine Analysis

| Analytical Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r) |

|---|---|---|---|

| RP-HPLC | Human Plasma | 15 - 400 | 0.9973 |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. loesungsfabrik.denih.govjuniperpublishers.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. loesungsfabrik.denih.govjuniperpublishers.com These parameters are crucial for determining the sensitivity of an analytical method.

LOD and LOQ can be determined in several ways, including based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. loesungsfabrik.dejuniperpublishers.com For S/N, a ratio of 3:1 is generally accepted for the LOD, while a ratio of 10:1 is common for the LOQ. loesungsfabrik.dejuniperpublishers.com In a UHPLC-Q-TOF-MS method, the LOQ for desipramine in mouse serum was established as 5.0 ng/mL. nih.govnih.govresearchgate.net An RP-HPLC method reported an LOD of 1 ng/mL and an LOQ of 15 ng/mL for desipramine in human plasma. researchgate.net

Table 2: Reported LOD and LOQ Values for Desipramine

| Analytical Method | Matrix | LOD (ng/mL) | LOQ (ng/mL) |

|---|---|---|---|

| RP-HPLC | Human Plasma | 1 | 15 |

Precision and Accuracy Metrics

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the test results obtained by the method to the true value.

Precision is evaluated at two levels:

Intra-day precision (repeatability): Assesses the precision over a short period of time with the same operator and equipment.

Inter-day precision (intermediate precision): Evaluates the precision over a longer period, often on different days, to account for variations in experimental conditions.

For desipramine analysis using UHPLC-Q-TOF-MS, the intra-day precision (RSD) was reported to be between 3.1% and 5.8%, while the inter-day precision ranged from 2.0% to 8.4%. nih.gov The accuracy for the same method was found to be between 87.9% and 102.0% for intra-day measurements and 95.5% to 104.9% for inter-day measurements. nih.gov An RP-HPLC method showed intra-day and inter-day RSD values within 6.43-11.35% and 9.82-13.05%, respectively. researchgate.net

Table 3: Precision and Accuracy Data for Desipramine Quantification

| Analytical Method | Precision Type | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) |

|---|---|---|---|---|

| UHPLC-Q-TOF-MS | Intra-day | Low, Med, High | 3.1 - 5.8 | 87.9 - 102.0 |

| UHPLC-Q-TOF-MS | Inter-day | Low, Med, High | 2.0 - 8.4 | 95.5 - 104.9 |

| RP-HPLC | Intra-day | 40, 80, 160 | 6.43 - 11.35 | Not Reported |

Recovery and Matrix Effects in Diverse Research Matrices

The accurate quantification of desipramine and its trifluoroacetate salt in complex research matrices is contingent upon the meticulous evaluation of recovery and matrix effects. These parameters are critical for ensuring the reliability and validity of bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS).

Recovery

The recovery of an analyte from a biological matrix refers to the efficiency of the extraction process. It is a measure of how much of the analyte of interest is successfully transferred from the sample matrix to the final extract for analysis. Various extraction techniques, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation, are employed for the isolation of desipramine from research matrices such as plasma and serum.

Studies have reported high absolute recovery values for desipramine from mouse serum using a simple protein precipitation method with acetonitrile. In one such study, the absolute recovery of desipramine was found to be in the range of 87.0–99.5% nih.govresearchgate.net. Another study utilizing a high-performance liquid chromatographic (HPLC) method for the determination of desipramine in human plasma reported recoveries ranging from 86.14% to 88.98% researchgate.net. Furthermore, a simultaneous determination of 20 antidepressant drugs in human plasma using SPE with an Oasis HLB cartridge column showed a recovery of between 69% and 102% for desipramine researchgate.net. These findings indicate that with optimized extraction protocols, high and consistent recovery of desipramine can be achieved from biological fluids.

| Matrix | Extraction Method | Recovery (%) | Reference |

|---|---|---|---|

| Mouse Serum | Protein Precipitation | 87.0–99.5 | nih.govresearchgate.net |

| Human Plasma | Liquid-Liquid Extraction | 86.14–88.98 | researchgate.net |

| Human Plasma | Solid-Phase Extraction | 69–102 | researchgate.net |

Matrix Effects

Matrix effects are a significant challenge in bioanalysis, particularly with LC-MS based techniques. These effects arise from the co-elution of endogenous components of the matrix with the analyte of interest, which can lead to either suppression or enhancement of the analyte's signal, thereby affecting the accuracy and precision of the quantification.

For desipramine, investigations into matrix effects have been conducted in various biological matrices. In the analysis of tricyclic antidepressant drugs in plasma, it was demonstrated that the use of an appropriate internal standard can effectively compensate for any signal enhancement or suppression observed lcms.cz. A study developing a UHPLC–Q-TOF-MS method for imipramine and desipramine in mouse serum indicated that the established sample preparation procedure was suitable for negligible matrix effects nih.gov. However, it is crucial to systematically evaluate matrix effects during method development and validation for each specific matrix to ensure reliable results. Techniques such as post-column infusion can be utilized to assess the presence and nature of matrix effects.

Stability-Indicating Methodologies in Research Degradation Studies

Stability-indicating methods are analytical procedures that are capable of accurately and selectively quantifying the drug substance in the presence of its degradation products, impurities, and excipients. The development of such methods is a regulatory requirement and a crucial aspect of drug development, as it provides insights into the intrinsic stability of the molecule and helps in establishing appropriate storage conditions and shelf-life.

Forced degradation studies, also known as stress testing, are an integral part of developing stability-indicating methods. These studies involve subjecting the drug substance to a variety of stress conditions that are more severe than accelerated stability conditions, such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. The goal is to generate potential degradation products and demonstrate the specificity of the analytical method in separating and quantifying the intact drug from these degradants.

A comprehensive forced degradation study was conducted on desipramine hydrochloride, which provides valuable insights applicable to its trifluoroacetate salt. In this study, a simple reverse phase liquid chromatographic (RP-LC) method was developed and validated as a stability-indicating assay. The study investigated the degradation of desipramine under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

The key findings from the forced degradation studies of desipramine are summarized below:

Acid, Base, and Neutral Hydrolysis: Desipramine was found to be stable under acidic, basic, and neutral hydrolytic conditions. No significant degradation was observed when the drug was subjected to these conditions.

Oxidative Degradation: Significant degradation of desipramine was observed under oxidative stress conditions. This indicates that the molecule is susceptible to oxidation.

Photolytic Degradation: The drug substance was found to be stable when exposed to light, indicating its photostability.

Thermal Degradation: Desipramine exhibited stability under thermal stress conditions.

The stability-indicating LC method developed was able to separate the degradation products from the parent drug, demonstrating its specificity. The mass balance was found to be close to 99.0% (w/w), which confirms that the developed method is stability-indicating. The method employed a YMC Pack Pro C18 stationary phase with a linear gradient elution using a mobile phase composed of water, acetonitrile, and trifluoroacetic acid, with detection at 215 nm researchgate.net.

| Stress Condition | Observation | Reference |

|---|---|---|

| Acid Hydrolysis | Stable, no significant degradation | researchgate.net |

| Base Hydrolysis | Stable, no significant degradation | researchgate.net |

| Neutral Hydrolysis | Stable, no significant degradation | researchgate.net |

| Oxidative Stress | Significant degradation observed | researchgate.net |

| Photolytic Stress | Stable, no significant degradation | researchgate.net |

| Thermal Stress | Stable, no significant degradation | researchgate.net |

Synthesis and Chemical Derivatization of Desipramine for Advanced Research Applications

Academic Synthesis of Desipramine (B1205290) Salts and Derivatives

The chemical structure of desipramine, a tricyclic compound, serves as a foundational scaffold for a variety of derivatives used in neuropharmacological research. The synthesis of these derivatives, ranging from simple salts to complex isotopically labeled and novel analog structures, is crucial for elucidating the mechanisms of monoamine transporters and developing new chemical probes.

Desipramine trifluoroacetate (B77799) is a salt formed through the straightforward acid-base reaction between desipramine and trifluoroacetic acid (TFA). ontosight.aicenmed.com In this reaction, the basic secondary amine group of the desipramine molecule accepts a proton from the highly acidic trifluoroacetic acid. This process results in the formation of a trifluoroacetate salt of desipramine. ontosight.ai The chemical formula for this salt is C18H22N2 · C2HF3O2. ontosight.ai

The primary advantage of converting desipramine into its trifluoroacetate salt is the increased solubility in aqueous solutions compared to its free base form, a property that is beneficial for various experimental and research applications. ontosight.ai This salt formation is a common strategy in medicinal chemistry to improve the handling and formulation of amine-containing compounds. The reaction itself is typically a simple mixing of the two components, often in a suitable solvent, followed by isolation of the resulting salt. ontosight.aijsbms.jp

Isotopically labeled compounds are indispensable tools in drug metabolism, pharmacokinetic studies, and as internal standards for mass spectrometry. The synthesis of deuterated desipramine has been achieved through several methods to introduce deuterium (B1214612) atoms at specific positions within the molecule.

One common method is acid-catalyzed hydrogen-deuterium exchange. For example, heating desipramine in a solution of 10% deuterium chloride (DCl) in deuterium oxide (D2O) at 80°C for 8 hours can produce desipramine-d4, with deuterium atoms incorporated at positions 2, 4, 6, and 8 of the dibenz[b,f]azepine ring system. researchgate.netresearchgate.net A more extensively labeled desipramine-d8 can be synthesized, which can then be subjected to "back-exchange" in a protic solvent to selectively yield desipramine-d4 labeled at positions 1, 3, 7, and 9. researchgate.net

More modern and milder techniques have also been developed. A photocatalytic method allows for the trideuteromethylation of monomethylated desipramine to yield imipramine-d3 (B602475) with high efficiency (92% yield). nih.gov This sustainable approach uses a semiconductor photocatalyst and deuterated methanol (B129727) (CD3OD) in D2O, offering a site-specific and controlled way to introduce deuterium labels. nih.gov These labeled compounds, such as Desipramine-d3, are valuable for research into the pharmacokinetic and metabolic profiles of the drug. medchemexpress.com

Table 1: Methods for Synthesizing Deuterated Desipramine

| Method | Reagents | Conditions | Product |

| Acid-Catalyzed Exchange | 10% DCl in D2O | 80°C, 8 hours | Desipramine-d4 (at positions 2, 4, 6, 8) |

| Photocatalytic N-methylation | Semiconductor photocatalyst, CD3OD/D2O | Room temperature | Imipramine-d3 (from monomethylated desipramine) |

| Back-Exchange | Protic solvent | N/A | Desipramine-d4 (at positions 1, 3, 7, 9) from Desipramine-d8 |

Desipramine is a well-known inhibitor of the norepinephrine (B1679862) transporter (NET) and, to a lesser extent, the serotonin (B10506) transporter (SERT). ontosight.aimdpi.com This activity profile has made its core structure a template for designing novel analogs aimed at probing the structure and function of these and other monoamine transporters (MATs), including the dopamine (B1211576) transporter (DAT). mdpi.comnih.gov

Research efforts focus on modifying the desipramine scaffold to create derivatives with altered affinity and selectivity for SERT, NET, and DAT. mdpi.com For instance, the development of pyran-based derivatives has yielded compounds with a triple reuptake inhibitor (TRI) profile, potently interacting with all three transporters. plos.org One such analog, D-473, demonstrated inhibitory potencies (Ki values) of 39.7 nM for NET, 9.18 nM for SERT, and 70.4 nM for DAT, indicating a serotonin-preferring TRI profile. plos.org

The goal of creating these analogs is often to understand the molecular interactions that govern ligand binding and transporter function. researchgate.net By systematically altering parts of the desipramine molecule, researchers can map the binding pockets of transporters like NET and SERT. This knowledge is fundamental for the rational design of new therapeutic agents with specific, multi-target profiles. mdpi.com Cryo-electron microscopy studies have even used desipramine to help resolve the structure of the human NET, revealing how antidepressants occupy the central substrate-binding site to block neurotransmitter reuptake. researchgate.net

Application of Trifluoroacetic Acid (TFA) in Organic Synthesis

Trifluoroacetic acid (TFA) is a powerful and versatile reagent in organic chemistry, widely employed as a strong acid, a catalyst, and a solvent. Its unique properties, including high acidity, volatility, and miscibility with many organic solvents, make it suitable for a range of synthetic transformations. researchgate.net

One of the most common applications of TFA is in the removal of the tert-butoxycarbonyl (Boc) protecting group from amines. jkchemical.comfishersci.co.uk The Boc group is widely used in multistep synthesis, particularly in peptide synthesis, to temporarily mask the reactivity of an amine function. researchgate.netmasterorganicchemistry.com

The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group by TFA. This initial step facilitates the cleavage of the tert-butyl group as a stable t-butyl cation. masterorganicchemistry.com The resulting carbamic acid is unstable and readily decomposes, releasing carbon dioxide and the deprotected, free amine. jkchemical.commasterorganicchemistry.com The reaction is typically fast and efficient, often carried out at room temperature in a solvent like dichloromethane (B109758) (DCM). fishersci.co.ukcommonorganicchemistry.com

This procedure is integral to the synthesis of complex molecules. For example, in the preparation of desipramine immunogens for immunoassays, TFA is used to deprotect an N-Boc protected aminodesipramine derivative in the final step of the synthesis. google.com Similarly, N-Boc protected tracers for fluorescence polarization immunoassays are treated with TFA to yield the final desired product. google.comgoogle.com The reaction of a dibrominated N-Boc desipramine derivative with TFA effectively cleaves the Boc group, restoring the secondary amine of the desipramine unit. jsbms.jp

Beyond its role in deprotection, trifluoroacetic acid serves as an effective catalyst for various synthetic reactions, particularly cyclizations. researchgate.net Its high acidity allows it to function as a Brønsted acid catalyst, promoting reactions that proceed through cationic intermediates.

TFA has been shown to be a remarkable solvent and catalyst for atom transfer radical cyclization reactions. researchgate.netsemanticscholar.org It can enhance the solubility of organic substrates and may also act as an acid catalyst to promote the cyclization process. semanticscholar.org In other instances, TFA directly catalyzes cascade reactions, such as the cyclization/oxidative aromatization of 2-hydroxy-1,4-diones to produce benzofuran (B130515) derivatives. rsc.org It also promotes Michael addition-cyclization reactions to form complex heterocyclic systems like pyrrolobenzoxazines. rsc.org Recently, TFA has been used as an additive-free solvent and catalyst for the late-stage cyclization of peptides through thioketalization, demonstrating its utility in modern bioconjugation chemistry. acs.org

Chemical Modification for Enhanced Analytical Performance

The inherent chemical properties of Desipramine, a secondary amine, present specific challenges for its quantification using common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). To overcome these limitations and improve analytical metrics such as sensitivity, selectivity, and chromatographic behavior, chemical derivatization is a frequently employed strategy. This involves modifying the functional group of the Desipramine molecule to yield a product with properties more amenable to the chosen analytical method.

Fluorescent Derivatization for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of pharmaceutical compounds. medmedchem.com While Desipramine can be detected using UV spectroscopy, its native fluorescence is often insufficient for achieving the low detection limits required for many research applications. medmedchem.comnih.gov Fluorescent derivatization addresses this by attaching a fluorophore (a fluorescent molecule) to the secondary amine group of Desipramine. This pre-column derivatization significantly enhances the signal response in fluorescence detectors, leading to a substantial increase in sensitivity. nih.gov

Several reagents have been successfully used to create fluorescent derivatives of secondary amines like Desipramine. Dichlorotriazinylaminofluorescein (DTAF), for instance, has been demonstrated as an effective pre-column reagent for the analysis of Desipramine. nih.gov The reaction yields a highly fluorescent product, enabling detection at the femtomole level, which represents a two to three order of magnitude increase in sensitivity compared to other methods. nih.gov The process typically involves an initial liquid-solid extraction of the analyte, followed by the derivatization reaction. The resulting mixture is then analyzed by HPLC, often using a column-switching setup to separate the fluorescent Desipramine derivative from excess reagent. nih.gov

Other reagents commonly used for the fluorescent labeling of amines include Dansyl chloride (DNS-Cl), 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), and 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F). nih.govtcichemicals.comresearchgate.net Dansyl chloride reacts with primary and secondary amines under alkaline conditions to produce stable, highly fluorescent derivatives. nih.govresearchgate.net Similarly, NBD-Cl and its more reactive counterpart, NBD-F, are effective for derivatizing secondary amines, yielding products with strong fluorescence at longer wavelengths. tcichemicals.com Another powerful reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with both primary and secondary amines to form stable, hydrophobic derivatives that are well-retained on reversed-phase HPLC columns. lcms.cz

The choice of derivatization reagent depends on factors such as reaction kinetics, stability of the derivative, and the specific requirements of the HPLC system. The ultimate goal is to produce a derivative that is stable throughout the analytical process and provides a high quantum yield of fluorescence, thereby maximizing detection sensitivity.

Table 1: Fluorescent Derivatization Reagents for HPLC Analysis of Secondary Amines

| Reagent | Abbreviation | Target Functional Group | Key Advantages |

|---|---|---|---|

| Dichlorotriazinylaminofluorescein | DTAF | Secondary Amines | Significant sensitivity increase (femtomole detection) nih.gov |

| Dansyl chloride | DNS-Cl | Primary and Secondary Amines | Forms stable, highly fluorescent derivatives nih.govresearchgate.net |

| 4-chloro-7-nitrobenzofurazan | NBD-Cl | Secondary Amines | Effective for creating fluorescent products tcichemicals.com |

| 4-fluoro-7-nitrobenzofurazan | NBD-F | Secondary Amines | Higher reactivity than NBD-Cl tcichemicals.com |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary and Secondary Amines | Produces stable, hydrophobic derivatives suitable for RP-HPLC lcms.cz |

Volatilization Enhancement for GC Analysis

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. However, direct analysis of many pharmaceutical compounds, including tricyclic antidepressants like Desipramine, is hindered by their low volatility and potential for thermal degradation at the high temperatures used in the GC injector and column. nih.gov Derivatization is therefore a critical step to increase the volatility and thermal stability of Desipramine, making it suitable for GC analysis. medmedchem.com This is typically achieved by converting the polar secondary amine group into a less polar, more volatile moiety.

A common approach is acylation, where an acyl group is introduced. Trifluoroacetic anhydride (B1165640), for example, is used to convert Desipramine into its N-trifluoroacetyl derivative. mdpi.com This modification reduces the polarity of the molecule, leading to improved chromatographic peak shape and enabling detection with specific detectors like the nitrogen-phosphorus detector (NPD). mdpi.com Similarly, reagents such as heptafluorobutyryl anhydride can be used. encyclopedia.pub However, these derivatives can sometimes be unstable and may contribute to the degradation of capillary GC columns over time. nih.gov

To address the stability issues of certain acyl derivatives, alternative reagents have been developed. 4-carbethoxyhexafluorobutyryl chloride (CHFB-Cl) has been shown to produce derivatives of secondary amine tricyclic antidepressants that are more stable than their trifluoroacetyl counterparts. nih.gov This increased stability is beneficial for robust and reproducible GC-Mass Spectrometry (GC-MS) analysis. nih.gov

Another major class of derivatization for GC analysis is silylation. This process replaces the active hydrogen in the amine group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used for this purpose. mdpi.comencyclopedia.pub The resulting silyl (B83357) derivatives are significantly more volatile and thermally stable. Studies have shown that tricyclic antidepressants are stable under various silylation conditions. researchgate.netakjournals.com In some methods, derivatization with acetic anhydride has also been employed prior to GC-NPD analysis. mdpi.com

These derivatization strategies are essential for the successful analysis of Desipramine by GC, allowing for lower detection limits, improved peak symmetry, and greater accuracy in quantification for advanced research. mdpi.com

Table 2: Derivatization Reagents for Volatility Enhancement in GC Analysis

| Reagent Class | Specific Reagent | Abbreviation | Resulting Derivative | Key Advantages |

|---|---|---|---|---|

| Acylating Agent | Trifluoroacetic anhydride | TFAA | N-trifluoroacetyl | Improves volatility for GC-NPD analysis mdpi.com |

| Acylating Agent | 4-carbethoxyhexafluorobutyryl chloride | CHFB-Cl | 4-carbethoxyhexafluorobutyryl | Superior stability compared to TFA derivatives nih.gov |

| Silylating Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Increases volatility and thermal stability mdpi.comencyclopedia.pub |

| Silylating Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Increases volatility and thermal stability mdpi.comencyclopedia.pub |

| Acylating Agent | Acetic anhydride | - | Acetyl | Suitable for in-syringe derivatization mdpi.com |

| Methylating Agent | (Trimethylsilyl)diazomethane | TMSD | Methyl | Antidepressants are stable under these conditions researchgate.netakjournals.com |

Preclinical and in Vitro Pharmacological and Biochemical Investigations of Desipramine

Receptor and Transporter Interaction Studies

Monoamine Transporter (NET, SERT, DAT) Binding and Inhibition Assays in Cellular and Membrane Preparations

Desipramine (B1205290), a tricyclic antidepressant, is a potent inhibitor of the norepinephrine (B1679862) transporter (NET) and a less potent inhibitor of the serotonin (B10506) transporter (SERT). sigmaaldrich.cn Its affinity for the dopamine (B1211576) transporter (DAT) is significantly lower. sigmaaldrich.cnnih.gov

Binding affinity studies in rat brain membranes have determined the inhibition constants (Ki) of desipramine for NET, SERT, and DAT. These values highlight the compound's selectivity for the norepinephrine transporter. For instance, one study reported a Ki of 4 nM for NET and 61 nM for SERT, demonstrating its higher potency for NET. sigmaaldrich.cn Another study reported IC50 values of 4.2 nM for NET, 64 nM for SERT, and 82,000 nM for DAT, further emphasizing this selectivity. nih.gov

Kinetic analyses have revealed differences in the binding characteristics of desipramine to these transporters. It binds rapidly to SERT but slowly to DAT, with a significant difference in their association rate constants. researchgate.net This suggests that the initial binding event contributes to the compound's selectivity.

The following table summarizes the binding affinities of Desipramine for the monoamine transporters:

Table 1: Binding Affinities of Desipramine for Monoamine Transporters| Transporter | Inhibition Constant (Ki) or IC50 | Species/Preparation |

|---|---|---|

| NET | 4 nM (Ki) sigmaaldrich.cn | Rat Brain Membranes |

| SERT | 61 nM (Ki) sigmaaldrich.cn | Rat Brain Membranes |

| DAT | 78,720 nM (Ki) medchemexpress.com | Not Specified |

| NET | 4.2 nM (IC50) nih.gov | Human Embryonic Kidney Cells |

| SERT | 64 nM (IC50) nih.gov | Human Embryonic Kidney Cells |

| DAT | 82,000 nM (IC50) nih.gov | Human Embryonic Kidney Cells |

Adrenergic Receptor (e.g., α2A-Adrenergic Receptor, β-Adrenergic Receptor) Binding and Functional Characterization in Isolated Systems and Cultured Cells

Desipramine interacts with adrenergic receptors, which are G protein-coupled receptors involved in various physiological processes. nih.govnih.gov Specifically, it has been shown to bind to the α2A-adrenergic receptor (α2AAR) and to influence the function of β-adrenergic receptors. nih.govnih.gov

Competition binding analyses have shown that desipramine binds to the α2AAR with a Ki value in the micromolar range. nih.gov This binding is of physiological relevance as it falls within the therapeutic range of the drug. nih.gov Functionally, desipramine acts as an arrestin-biased ligand at the α2AAR. This means it promotes the recruitment of arrestin to the receptor but does not activate the classical G protein signaling pathway. nih.gov

Chronic administration of desipramine leads to a down-regulation of β-adrenergic receptors in the cerebral cortex. nih.govdrugbank.com This effect is a key aspect of its long-term therapeutic action. However, the exact mechanism of this down-regulation is complex and may involve interactions with the serotonin system. nih.gov Some studies suggest that the down-regulation of β-adrenergic receptors is significant as early as 24 hours after a single injection of desipramine. nih.gov

Investigation of Ligand-Receptor Interactions and Selectivity

Desipramine's pharmacological profile is characterized by its high selectivity for the norepinephrine transporter (NET) over the serotonin (SERT) and dopamine (DAT) transporters. nih.govwikipedia.org This selectivity is a defining feature among tricyclic antidepressants. nih.gov The structural basis for this selectivity lies in the specific interactions between the desipramine molecule and the binding pockets of the respective transporters. nih.gov

Mutagenesis studies on human SERT and DAT have provided insights into the binding site of desipramine. nih.gov These studies suggest that the desipramine binding site and its inhibitory mechanism are conserved among human neurotransmitter transporters. nih.gov Desipramine binds to a site at the inner end of the extracellular cavity of the transporter, separate from the substrate-binding site, and locks the extracellular gate, thereby preventing the conformational changes necessary for substrate transport. nih.gov

Desipramine also exhibits affinity for other receptors, including histamine (B1213489) H1 receptors, α1-adrenergic receptors, and muscarinic acetylcholine (B1216132) receptors, which contributes to its side effect profile. nih.gov However, its primary therapeutic action is attributed to its potent inhibition of NET. wikipedia.org

Allosteric Modulation and Biased Agonism Concepts

The concept of biased agonism is particularly relevant to the interaction of desipramine with the α2A-adrenergic receptor (α2AAR). nih.govnih.gov Desipramine acts as an arrestin-biased ligand at this receptor. nih.govnih.gov This means that upon binding, it preferentially activates the arrestin signaling pathway without significantly engaging the G protein-mediated signaling cascade. nih.gov This selective activation of one pathway over another is a key feature of biased agonism and may represent a novel therapeutic strategy. nih.gov

Specifically, desipramine binding to the α2AAR induces the recruitment of arrestin to the receptor, leading to receptor internalization and subsequent down-regulation. nih.govnih.gov This occurs without the activation of heterotrimeric G proteins. nih.govnih.gov This arrestin-biased regulation of the α2AAR is thought to contribute to the therapeutic effects of desipramine. nih.gov

While desipramine itself is a prime example of a biased ligand, the broader concept of allosteric modulation is also pertinent to the function of monoamine transporters. These transporters are known to have allosteric binding sites that can be targeted by different inhibitors to modulate the affinity of the primary binding site. uni-muenchen.de

Cellular and Molecular Mechanisms of Action in Research Models

Signal Transduction Pathway Modulation (e.g., G-protein coupling, MAPK, Akt) in in vitro systems

Desipramine's interaction with the α2A-adrenergic receptor (α2AAR) provides a clear example of its ability to modulate signal transduction pathways. As a biased agonist, desipramine selectively promotes arrestin-mediated signaling while not activating G protein coupling. nih.gov Studies using [35S]GTPγS binding assays in membrane preparations from HEK 293 cells have shown that desipramine does not induce G protein activation by the α2AAR, in contrast to the robust activation seen with the endogenous agonist norepinephrine. nih.gov

The recruitment of arrestin to the α2AAR by desipramine has been directly demonstrated through co-immunoprecipitation assays in cells co-expressing the receptor and arrestin. nih.gov This arrestin recruitment is a critical step in the desipramine-driven internalization and down-regulation of the α2AAR. nih.gov

Furthermore, the downstream signaling pathways potentially affected by desipramine's actions have been a subject of investigation. Preliminary studies have explored its effects on candidate signaling molecules implicated in antidepressant effects, such as the mitogen-activated protein kinase (MAPK) and the Akt/GSK3 pathways. nih.gov While the direct modulation of these pathways by desipramine is an area of ongoing research, its ability to influence receptor trafficking and G protein-independent signaling highlights the complexity of its molecular mechanisms.

Receptor Internalization and Down-Regulation Mechanisms in Cell Lines and Animal Brains

Desipramine has been shown to directly influence the expression and cellular location of key neuroreceptors and transporters. Studies indicate that desipramine acts as an arrestin-biased ligand at the α2A-adrenergic receptor (α2AAR). frontiersin.org This interaction leads to the recruitment of arrestin but does not activate heterotrimeric G proteins. frontiersin.org The consequence of this biased agonism is the acute internalization of the α2AAR and, following prolonged exposure, a significant down-regulation of the receptor's expression and signaling in vitro. frontiersin.org

In mouse embryonic fibroblast (MEF) cells, exposure to 10 μM desipramine resulted in a time-dependent reduction in α2AAR expression, reaching approximately a 50% decrease after 24 hours as measured by saturation radioligand binding. frontiersin.org In vivo studies corroborate these findings. Prolonged administration of desipramine to animals led to a notable down-regulation of synaptic α2AAR expression, an effect that was absent in arrestin3-null animals, confirming the arrestin-dependent mechanism. frontiersin.org

Furthermore, desipramine modulates the norepinephrine transporter (NET). In the NET-expressing human neuroblastoma cell line SK-N-BE(2)M17, desipramine treatment induces a concentration- and time-dependent down-regulation of the NET protein. kit.edu This effect is also observed in vivo, where chronic desipramine treatment reduces NET protein levels in the rat locus coeruleus (LC). kit.edunih.gov Interestingly, the effects on NET mRNA levels are more complex, showing an initial decrease followed by an increase with prolonged treatment in both cell cultures and the rat LC. kit.edu This suggests that the regulatory mechanisms governing NET expression in response to desipramine are complex and involve post-transcriptional processes, such as increased degradation or translocation of the transporter protein. kit.edu

Neuroplasticity Markers and Their Modulation in Animal Models

Desipramine treatment has been demonstrated to modulate key markers of neuroplasticity, particularly the brain-derived neurotrophic factor (BDNF) and its high-affinity receptor, tropomyosin-related kinase receptor type B (TrkB). Chronic, but not acute, administration of desipramine to rats increases the gene expression of both BDNF and TrkB in various hippocampal subregions, including the granule cell layer, CA1, and CA3. researchgate.net This effect appears to be specific to antidepressants, as it is not observed with other psychotropic agents like haloperidol (B65202) or cocaine. researchgate.net

The functional significance of this upregulation is highlighted in studies using BDNF-deficient mice. In these animals, the antidepressant-like behavioral effects of desipramine are abolished, providing direct evidence for the crucial role of the BDNF signaling pathway in mediating the therapeutic actions of desipramine. researchgate.netplos.org Antidepressants, including tricyclics like desipramine, are thought to promote neuroplasticity by increasing synaptic monoamine levels, which in turn leads to the regulation of postsynaptic G-protein-coupled receptors and second messenger systems like the cAMP response element-binding protein (CREB) pathway. nih.gov Activation of the BDNF/TrkB signaling cascade promotes neuronal survival, growth, and neurogenesis. nih.govresearchgate.net

Chronic stress models in animals, which are associated with dendritic atrophy in the hippocampus and prefrontal cortex, show that antidepressant treatment can counteract these effects. researchgate.net Desipramine, by enhancing BDNF/TrkB signaling, can help prevent the deleterious effects of stress on hippocampal neurogenesis and neuronal structure. researchgate.netresearchgate.net

Interaction with Ion Channels and Membrane Dynamics in Isolated Systems

Desipramine interacts with several types of voltage-gated ion channels, which may contribute to its pharmacological profile. Patch-clamp electrophysiology studies have provided detailed insights into these interactions.

Sodium (Na+) Channels: In isolated bovine adrenal chromaffin cells and neonatal rat dorsal root ganglion neurons, desipramine inhibits voltage-gated Na+ currents (INa). nih.gov This inhibition is concentration-dependent and is characterized by a hyperpolarizing shift in the steady-state inactivation curve, with little to no change in the activation kinetics. nih.gov This action enhances Na+ channel inactivation, a mechanism similar to that of local anesthetics. nih.gov Studies on hippocampal neurons further reveal that desipramine is a potent use-dependent inhibitor of Na+ channels, with an IC50 value of approximately 1 µM at a holding potential of -60 mV. mdpi.com It has a higher affinity for slow-inactivated states of the channel compared to fast-inactivated states, suggesting a distinct mechanism of action where slow inactivation plays a dominant role. researchgate.netmdpi.com

Potassium (K+) Channels: Desipramine blocks several types of potassium channels. It inhibits the human ether-à-go-go-related gene (hERG) channel, which is crucial for cardiac repolarization, with a half-maximal inhibitory concentration (IC50) of 50.1 µM in Xenopus laevis oocytes. researchgate.net The block is predominantly of the open state of the channel. researchgate.net Beyond direct channel block, desipramine also impairs hERG protein trafficking and reduces its surface expression in both the short and long term. researchgate.netresearchgate.net Additionally, desipramine has been shown to inhibit inwardly rectifying potassium (Kir) channels, specifically Kir4.1, in a voltage-dependent manner. wikipedia.org It also affects other K+ currents, though its effect on Kv1.5 channels appears limited. nih.govresearchgate.netfrontiersin.org

Calcium (Ca2+) Channels: Desipramine blocks N-type (CaV2.2) voltage-gated calcium channels. plos.orgpnas.org In a study using the human neuroblastoma cell line SH-SY5Y, which endogenously expresses CaV2.2, desipramine inhibited potassium-induced calcium influx. plos.org Computational modeling and molecular dynamics simulations suggest that desipramine binds within the channel pore, between the four S6 segments, physically obstructing the passage of calcium ions. plos.org Furthermore, desipramine inhibits NMDA receptors, a type of ligand-gated ion channel, through both an open-channel block and a calcium-dependent mechanism. mdpi.com

Metabolism Studies in Non-Human Biological Systems

In Vitro Metabolism Using Liver Microsomes (e.g., Rat, Mouse)

The metabolism of desipramine has been extensively studied in vitro using liver microsomes from various animal species, including rats and mice. These studies are crucial for understanding the biotransformation pathways of the drug before extrapolating data to humans.

In incubations with mouse liver microsomes (MLMs), desipramine is converted into several metabolites. nih.gov The primary metabolic reaction observed is hydroxylation. Specifically, studies using both wild-type and CYP2D6-humanized mouse liver microsomes have consistently identified 2-hydroxydesipramine (B23142) as a major metabolite, indicating that 2-hydroxylation is a principal metabolic pathway in mice. nih.gov Other oxidative metabolites, such as 10-hydroxydesipramine (B1200667) and N-desmethyldesipramine, are also formed in these in vitro systems. nih.gov

Comparative studies show differences in metabolic stability across species. For instance, the intrinsic clearance of related tricyclic compounds like imipramine (B1671792) has been compared in liver microsomes from humans, rats, mice, and dogs, revealing species-specific differences in metabolic rates. frontiersin.org Such in vitro systems, typically involving incubation of the drug with liver microsomes in the presence of NADPH as a cofactor, are standard for determining metabolic stability and identifying the primary metabolites formed through Phase I reactions. frontiersin.org

Identification and Characterization of Major Metabolites in Animal Models

Studies in animal models have successfully identified and characterized the principal metabolites of desipramine. The biotransformation of desipramine primarily involves oxidation reactions.

In mice, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been used to analyze metabolites from both in vitro microsomal incubations and in vivo urine samples. nih.gov The major metabolites consistently identified include:

2-hydroxydesipramine (2-OH-DMI) : A primary product of aromatic hydroxylation. nih.gov

10-hydroxydesipramine (10-OH-DMI) : A product of aliphatic hydroxylation. nih.gov

N-desmethyldesipramine (DDMI) : The product of N-demethylation. nih.gov

In addition to these primary oxidative metabolites, further biotransformation products have been found in mouse urine. These include glucuronide conjugates (e.g., desipramine-2-O-Glucuronide) and metabolites that have undergone multiple reactions, such as 2-hydroxy-desmethyl-desipramine (2-OH-DDMI) and 10-hydroxy-desmethyl-desipramine (10-OH-DDMI). nih.gov The presence of these compounds indicates that hydroxylation and demethylation are key steps, which can be followed by further oxidation or Phase II conjugation reactions. nih.gov The distribution of these metabolites can also show gender-specific differences in kidney tissues, as seen in studies with the parent compound imipramine. mdpi.com

Table 1: Major Metabolites of Desipramine Identified in Animal Models This table is interactive. Click on the headers to sort.

| Metabolite Name | Abbreviation | Metabolic Pathway | Source |

|---|---|---|---|

| 2-hydroxydesipramine | 2-OH-DMI | Aromatic Hydroxylation | nih.gov |

| 10-hydroxydesipramine | 10-OH-DMI | Aliphatic Hydroxylation | nih.gov |

| N-desmethyldesipramine | DDMI | N-Demethylation | nih.gov |

| 2-hydroxy-desmethyl-desipramine | 2-OH-DDMI | Hydroxylation & N-Demethylation | nih.gov |

| 10-hydroxy-desmethyl-desipramine | 10-OH-DDMI | Hydroxylation & N-Demethylation | nih.gov |

| Desipramine-2-O-Glucuronide | DMI-2-O-Gluc | Glucuronidation | nih.gov |

Enzyme Kinetics and Cytochrome P450 (CYP) Isoform Involvement in Animal Metabolism

The metabolism of desipramine in animals is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. The 2-hydroxylation of desipramine, a major metabolic pathway, is largely catalyzed by isoforms of the CYP2D family. researchgate.netwikipedia.org

There are significant species differences in the specific CYP isoforms involved and their catalytic activity. pnas.org In humans, CYP2D6 is the primary enzyme responsible for desipramine hydroxylation. nih.govresearchgate.net In rats and mice, the homologous enzymes are responsible for this reaction. For example, studies have shown that human CYP2D6 genes are homologous to mouse CYP2D22 genes, which are involved in desipramine metabolism. mdpi.com While dogs also possess CYP2D isoforms (e.g., CYP2D15), their expression levels as a percentage of total CYPs in the liver are higher compared to CYP2D6 in humans.

Sequential Metabolism Pathways

The metabolism of desipramine is a complex process involving several sequential pathways, primarily occurring in the liver. The biotransformation of this secondary amine involves two major initial metabolic routes: N-demethylation and N-hydroxylation. nih.govresearchgate.net These pathways are catalyzed by cytochrome P450 (CYP) enzymes. drugbank.comoup.com

N-demethylation, which is the oxidation of the secondary amine to a primary amine, results in the formation of N-desmethyldesipramine. nih.govresearchgate.net This reaction is mediated by multiple CYP enzymes, including CYP2C19, CYP1A2, and CYP3A4, with CYP2C19 playing a significant role. oup.com In contrast, N-hydroxylation leads to the formation of a secondary hydroxylamine, N-hydroxydesipramine. nih.govresearchgate.net This pathway is also catalyzed by P450 enzymes such as CYP2C11, CYP2C19, and CYP3A4. nih.govresearchgate.net Studies have shown that secondary hydroxylamines can be significant metabolites in the P450-mediated metabolism of secondary alkyl amines. nih.govresearchgate.net

Another critical metabolic pathway for desipramine is hydroxylation of the dibenzazepine (B1670418) ring structure, primarily at the 2-position, to form 2-hydroxydesipramine. drugbank.comoup.com This reaction is predominantly catalyzed by the polymorphic enzyme CYP2D6. drugbank.comoup.com 2-hydroxydesipramine is an active metabolite and is thought to retain some capacity for amine reuptake inhibition. drugbank.com The 2-hydroxylation pathway is under genetic control, leading to variations in metabolism among individuals. drugbank.com A smaller amount of 10-hydroxydesipramine is also formed. oup.com